Khayalenoid E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

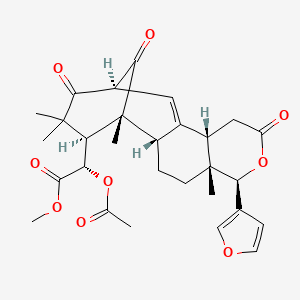

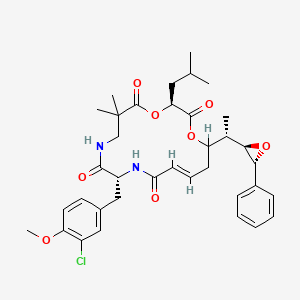

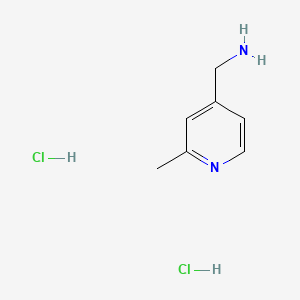

Khayalenoid E has a complex molecular structure with a molecular weight of 526.6 g/mol . It contains 76 bonds in total, including 42 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 6 double bonds, 5 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It’s recommended to be stored at -20°C .科学研究应用

塞内加尔红木中的柠檬苷:从塞内加尔红木的茎中分离出了与Khayalenoid E相关的化合物Khayalenoid A和B,这些化合物在北三萜核心中具有前所未有的8-氧杂三环[4.3.2.0(2,7)]十一烷基团 (Yuan et al., 2009)。此外,其他研究还从塞内加尔红木中鉴定出了各种柠檬苷和三萜类化合物(Khayalenoid C-I和Senegalenes A-C),表明该物种中可能存在丰富多样的潜在生物活性化合物 (Yuan et al., 2010)。

抗疟活性:对Khaya grandifoliola进行的研究显示,其柠檬苷,包括methylangolensate、gedunin等,对疟原虫具有体外抗疟活性。这表明来自塞内加尔红木等Khaya物种的柠檬苷,可能包括this compound,在抗疟疗法中可能有应用 (Bickii et al., 2000)。

对癌症的化学预防作用:从塞内加尔红木的树皮中提取的一种化合物显示出对人类结肠癌的化学预防作用。这种提取物抑制了癌细胞的生长并诱导了凋亡。塞内加尔红木中存在各种柠檬苷,表明this compound等化合物可能被探索其潜在的抗癌性能 (Androulakis et al., 2006)。

抗真菌活性:来自象牙海岸红木的柠檬苷,包括angolensates和mexicanolides,已经展示出抗真菌活性。这表明如果this compound在结构上类似,那么它也可能具有抗真菌性能 (Abdelgaleil et al., 2005)。

安全和危害

作用机制

Target of Action

Khayalenoid E is a type of limonoid, a class of highly oxygenated terpenoids

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Generally, limonoids are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer effects. They exert their effects by interacting with various cellular targets, but the exact interactions of this compound with its targets are yet to be elucidated.

属性

IUPAC Name |

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAXMHFWUBJUEN-GYFLQMTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)